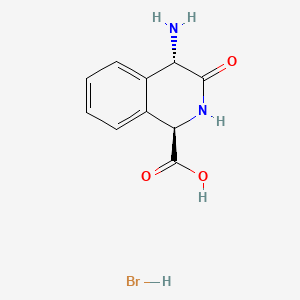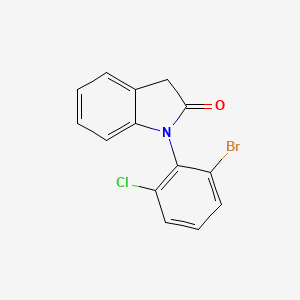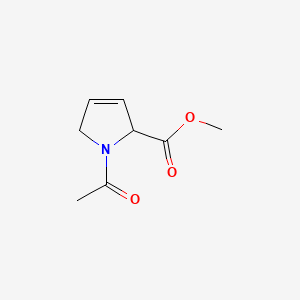
3-Nitrophenyl ethyl(methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Nitrophenyl ethyl(methyl)carbamate is a biochemical used for proteomics research . It is an impurity of Rivastigmine Tartrate, a brain selective acetylcholinesterase inhibitor .
Synthesis Analysis
Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Molecular Structure Analysis
3-Nitrophenyl ethyl(methyl)carbamate has a molecular formula of C10H12N2O4 and a molecular weight of 224.21 . It contains total 28 bond(s); 16 non-H bond(s), 9 multiple bond(s), 4 rotatable bond(s), 3 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), 1 (thio-) carbamate(s) (aromatic), and 1 nitro group(s) (aromatic) .Chemical Reactions Analysis
Carbamate synthesis by carbamoylation is a common method for the preparation of carbamates . A one-pot reaction of carbonylimidazolide in water with a nucleophile provides an efficient and general method for the preparation of urea, carbamates, and thiocarbamates . N-Substituted carbamoyl chlorides can be formed in situ and subsequently reacted with substituted phenols to avoid the direct manipulation of sensitive reactants .Physical And Chemical Properties Analysis
3-Nitrophenyl Ethyl(Methyl)carbamate has a melting point of 37-40°C . It is slightly soluble in Chloroform and Methanol .科学的研究の応用
Carbamate Synthesis
3-Nitrophenyl ethyl(methyl)carbamate can be used in the synthesis of carbamates . Carbamates are synthesized by carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile . This method provides an efficient and general way for the preparation of urea, carbamates, and thiocarbamates .
Carbamate Degradation
This compound can also be used in studies related to the degradation of carbamates . Researchers have isolated enzymes from the bovine rumen microbiome that can degrade carbamate compounds . These enzymes exhibit esterase activity and can degrade at least one of the targeted polyurethane and pesticide carbamate compounds .
Transcarbamoylation
3-Nitrophenyl ethyl(methyl)carbamate can be used in tin-catalyzed transcarbamoylation . This process involves the transfer of a carbamoyl group from one molecule to another . Methyl carbamate is an economical carbamoyl donor in this process, which has broad functional group tolerance .
Synthesis of Aryl Isocyanates
This compound can be used in the synthesis of aryl isocyanates . A carbamic acid intermediate, derived from the arylamine starting material and CO2 in the presence of DBU, is dehydrated by activated sulfonium reagents to generate the corresponding isocyanate .
Synthesis of Carbamate-Tethered Terpene Glycoconjugates
3-Nitrophenyl ethyl(methyl)carbamate can be used in the synthesis of carbamate-tethered terpene glycoconjugates . This is a unique synthetic method developed for the preparation of these compounds .
Synthesis of Primary Carbamates
This compound can be used in the synthesis of primary carbamates . Indium triflate catalyzes a synthesis of primary carbamates from alcohols and urea as an ecofriendly carbonyl source .
作用機序
Target of Action
Carbamates, in general, are known to interact with various proteins and receptors .
Mode of Action
3-Nitrophenyl Ethyl(methyl)carbamate, being a carbamate derivative, is likely to interact with its targets through the carbamate moiety . Carbamates are known to form stable complexes with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Carbamates are known to affect various biochemical pathways depending on their specific targets .
Pharmacokinetics
Carbamates are generally known for their good chemical and proteolytic stabilities, which can impact their bioavailability .
Result of Action
The effects would likely depend on the specific targets and pathways that the compound interacts with .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Nitrophenyl Ethyl(methyl)carbamate. Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets .
Safety and Hazards
将来の方向性
The future directions of carbamate research could involve the development of new methods for functional transformation . The use of Si(OMe)4 as a nonmetallic regenerable reagent and DBU as a CO2 capture agent and catalyst enables the direct conversion of low-concentration CO2 into carbamates . This reaction system does not require the addition of metal complex catalysts or metal salt additives .
特性
IUPAC Name |
(3-nitrophenyl) N-ethyl-N-methylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4/c1-3-11(2)10(13)16-9-6-4-5-8(7-9)12(14)15/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFECCKHSYUWCIJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)OC1=CC=CC(=C1)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrophenyl ethyl(methyl)carbamate | |
CAS RN |
1346242-31-6 |
Source


|
| Record name | 3-Nitrophenyl ethyl(methyl)carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346242316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-NITROPHENYL ETHYL(METHYL)CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EM63X2EYP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the significance of identifying 3-Nitrophenyl ethyl(methyl)carbamate in the context of Rivastigmine Tartrate production?
A1: The presence of 3-Nitrophenyl ethyl(methyl)carbamate, even in trace amounts, can potentially impact the safety and efficacy of the final drug product, Rivastigmine Tartrate. Identifying and characterizing such impurities is crucial for several reasons:
- Regulatory compliance: Regulatory agencies like the FDA and EMA require strict control and identification of impurities in pharmaceutical products to ensure patient safety. []
- Quality control: Understanding the formation pathways of impurities like 3-Nitrophenyl ethyl(methyl)carbamate allows for optimization of the manufacturing process to minimize their presence. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)




![[1,2]Oxazolo[4,5-G]quinoxaline](/img/structure/B569475.png)
![[(19S)-7-Acetyloxy-19-ethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569476.png)
![[(19S)-7,19-Diacetyloxy-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-8-yl]methyl acetate](/img/structure/B569477.png)
![3-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)aniline](/img/structure/B569478.png)